

A Technical Guide to the Physical Characteristics of Crystalline D-Ribulose o-nitrophenylhydrazone

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Compound of Interest

Compound Name: *D-Ribulose o-nitrophenylhydrazone*

Cat. No.: *B1627855*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of crystalline **D-Ribulose o-nitrophenylhydrazone**, a derivative of the ketopentose sugar D-Ribulose. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and analytical sciences by consolidating key data and outlining relevant experimental procedures.

Introduction

D-Ribulose o-nitrophenylhydrazone is a hydrazone derivative formed by the condensation reaction of D-Ribulose and o-nitrophenylhydrazine. Hydrazones of sugars are an important class of compounds, often utilized in the characterization and analysis of carbohydrates.^[1] The introduction of the o-nitrophenyl group provides a chromophore, facilitating detection and quantification. Understanding the physical properties of the crystalline form of this compound is crucial for its identification, purification, and application in various research contexts.

Physicochemical Properties

The empirical formula for **D-Ribulose o-nitrophenylhydrazone** is $C_{11}H_{15}N_3O_6$, with a corresponding molecular weight of 285.25 g/mol. A key identifying physical characteristic is its

melting point, which has been reported to be in the range of 165-166.5 °C.[2]

Table 1: Physical and Chemical Properties of D-Ribulose o-nitrophenylhydrazone

Property	Value	Reference
CAS Number	6155-41-5	
Molecular Formula	C ₁₁ H ₁₅ N ₃ O ₆	
Molecular Weight	285.25 g/mol	
Melting Point	165-166.5 °C	[2]
Boiling Point (Predicted)	607.9 ± 65.0 °C	[2]
Density (Predicted)	1.54 ± 0.1 g/cm ³	[2]
pKa (Predicted)	12.05 ± 0.20	[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and crystallization of **D-Ribulose o-nitrophenylhydrazone** is not readily available in the cited literature, a general procedure can be adapted from standard methods for the formation of hydrazones from ketones and aldehydes.[1]

Synthesis of D-Ribulose o-nitrophenylhydrazone

The synthesis involves a condensation reaction between D-Ribulose and o-nitrophenylhydrazine.

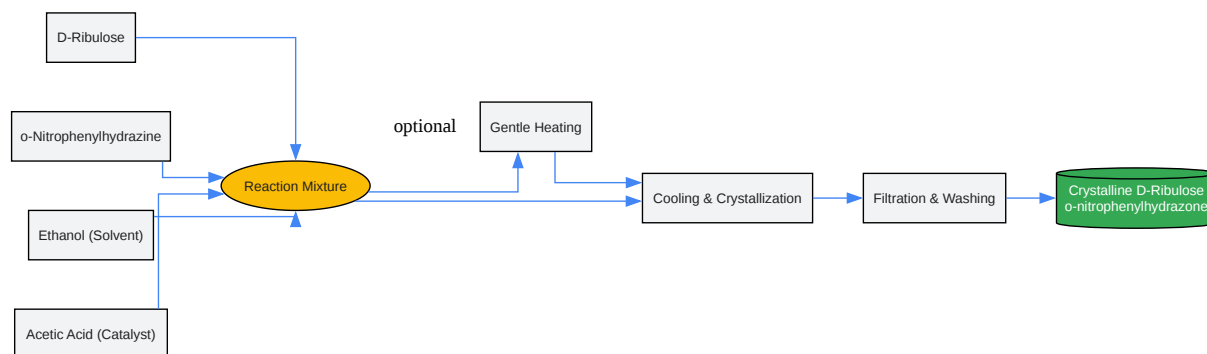
Materials:

- D-Ribulose
- o-Nitrophenylhydrazine
- Ethanol (or another suitable alcohol)

- Glacial acetic acid (catalyst)

Procedure:

- Dissolve D-Ribulose in a minimal amount of warm ethanol.
- In a separate flask, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.
- Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with constant stirring.
- The reaction mixture may be gently warmed for a short period to ensure completion of the reaction.
- The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.
- Allow the mixture to cool to room temperature and then place it in an ice bath to promote crystallization.
- Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.



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Caption: General workflow for the synthesis of **D-Ribulose o-nitrophenylhydrazone**.

Crystallization

Recrystallization is a standard method for purifying the crude product.

Procedure:

- Dissolve the crude **D-Ribulose o-nitrophenylhydrazone** in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.
- Once fully dissolved, allow the solution to cool slowly to room temperature.
- Further cooling in an ice bath can enhance crystal formation.
- Collect the purified crystals by filtration and dry them thoroughly.

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for **D-Ribulose o-nitrophenylhydrazone** are not available in the provided search results, the expected spectroscopic features can be inferred from the

known characteristics of hydrazones and the constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Anticipated IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)
O-H Stretch (hydroxyl groups)	3500 - 3200 (broad)
N-H Stretch (hydrazine)	3350 - 3250
C-H Stretch (aliphatic)	3000 - 2850
C=N Stretch (imine)	1650 - 1580
C=C Stretch (aromatic)	1600 - 1450
NO ₂ Asymmetric Stretch	1550 - 1500
NO ₂ Symmetric Stretch	1370 - 1330
C-O Stretch (hydroxyls)	1260 - 1000

UV-Visible (UV-Vis) Spectroscopy

The presence of the o-nitrophenylhydrazone moiety will result in strong UV-Vis absorption. The spectrum is anticipated to show characteristic $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. The exact wavelengths of maximum absorbance (λ_{max}) would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be complex due to the sugar backbone.

- Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the nitrophenyl ring.

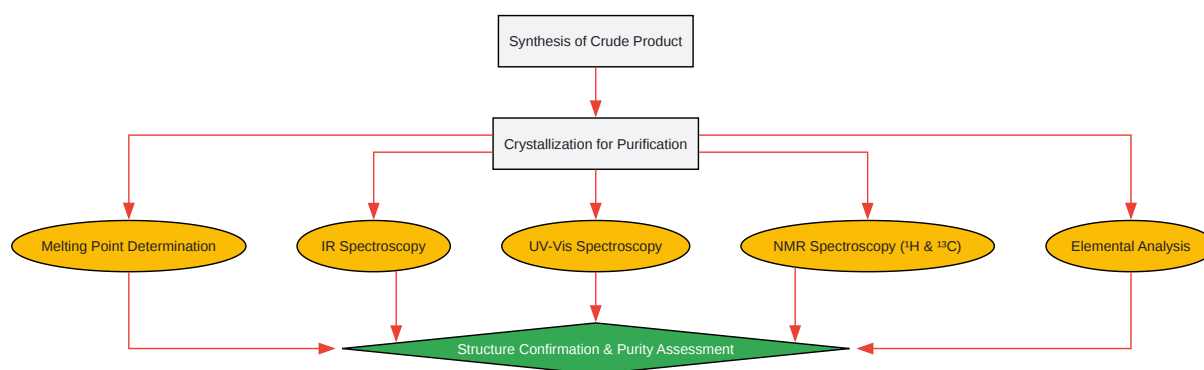
- Sugar Protons: A series of signals in the δ 3.5-5.0 ppm range corresponding to the protons on the ribulose backbone.
- N-H Proton: A potentially broad signal, the chemical shift of which can be solvent-dependent.

^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms.

- Aromatic Carbons: Signals in the δ 110-150 ppm range.
- C=N Carbon: A signal in the δ 140-160 ppm region.
- Sugar Carbons: Signals corresponding to the five carbons of the ribulose moiety, typically in the δ 60-100 ppm range.

Logical Relationships in Characterization

The characterization of **D-Ribulose o-nitrophenylhydrazone** follows a logical progression of analytical techniques to confirm its identity and purity.



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Caption: Logical workflow for the characterization of crystalline **D-Ribulose o-nitrophenylhydrazone**.

Conclusion

This technical guide has summarized the key physical characteristics of crystalline **D-Ribulose o-nitrophenylhydrazone** based on available data. While the melting point is established, further experimental work is required to fully elucidate its spectroscopic properties. The provided experimental outlines offer a starting point for the synthesis, purification, and detailed characterization of this compound, which holds potential for applications in carbohydrate research and as an analytical standard.

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References

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